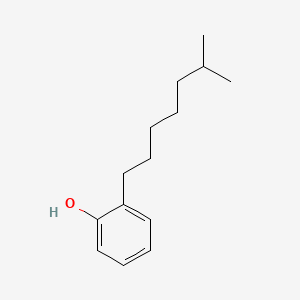

Isooctylphenol

Description

Structure

3D Structure

Properties

CAS No. |

11081-15-5 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2-(6-methylheptyl)phenol |

InChI |

InChI=1S/C14H22O/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |

InChI Key |

NFAOATPOYUWEHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=CC=CC=C1O |

Origin of Product |

United States |

Industrial Synthesis and Anthropogenic Pathways to Environmental Release

Industrial Production Routes and Volume Trends

Isooctylphenol is primarily produced through the alkylation of phenol (B47542) with isooctene, which is itself derived from the dimerization of isobutylene. This electrophilic substitution reaction is typically catalyzed by an acid. While specific global production volumes for this compound are not always publicly detailed, its production is closely linked to the demand for its derivatives, particularly in the polymer and surfactant industries. Historically, the production of alkylphenols, including this compound, has been significant. For instance, in 1997, the EU production of nonylphenol, a related alkylphenol, was 73,500 tonnes. researchgate.net However, increasing environmental regulations and a shift towards more biodegradable alternatives have likely influenced production trends in recent years.

Manufacturing Processes Leading to this compound Formation and Isomerism

The industrial synthesis of this compound involves the reaction of phenol with a branched C8 olefin, typically diisobutylene. google.com This process generates a complex mixture of isomers, with the position of the isooctyl group on the phenol ring varying. The most common isomers are para-isooctylphenol and ortho-isooctylphenol. The reaction conditions, including the catalyst used (commonly a strong acid), temperature, and pressure, can influence the ratio of these isomers in the final product. google.comdss.go.th The starting olefin, diisobutylene, is also a mixture of isomers, which further contributes to the complexity of the final this compound product. google.com The resulting technical-grade this compound is, therefore, a mixture of various structural isomers. google.com

This compound as an Intermediate in Polymer and Surfactant Production

A significant portion of this compound production is dedicated to its use as a chemical intermediate. atamanchemicals.comnih.gov

Table 1: Applications of this compound as an Intermediate

| Application | Description |

|---|---|

| Surfactants | This compound is a precursor for the production of this compound ethoxylates, a class of nonionic surfactants. researchgate.netugr.es These surfactants are formed by reacting this compound with ethylene (B1197577) oxide. researchgate.net The length of the ethoxylate chain determines the surfactant's properties and applications. researchgate.net |

| Polymers | this compound is used in the manufacturing of phenolic resins, which are then utilized in various applications, including as components in rubber processing for tires, printing inks, and electrical insulation varnishes. service.gov.ukgoogle.comgoogle.com It also serves as an intermediate for plastic additives like antioxidants and UV-light stabilizers. researchgate.net |

Significance of this compound as an Impurity in Related Commercial Compounds

Technical-grade commercial products related to this compound often contain it as an impurity. For example, raw alkylphenol compositions, without further purification, can contain unreacted phenol and various side-product alkylphenols, including different isomers of this compound. google.com Specifically, 4-tert-octylphenol-based resins can contain between 1% and 5% of the free 4-tert-octylphenol (B29142) monomer as an impurity. mst.dk It can also be found as an impurity in nonylphenol, another widely used alkylphenol, typically at levels up to around 5%, along with other octylphenol (B599344) isomers. service.gov.uk

Identification of Primary Environmental Emission Sources

The release of this compound into the environment occurs through several anthropogenic pathways, primarily linked to its production and use.

Wastewater Treatment Plant Effluents and Sludge Discharges

Wastewater treatment plants (WWTPs) are a significant source of this compound in the environment. researchgate.net The compound and its derivatives, used in various household and industrial products, enter the wastewater stream. While WWTPs are designed to remove contaminants, complete removal of this compound is not always achieved. nih.gov Consequently, it can be present in the final treated effluent that is discharged into surface waters. researchgate.netrivm.nl

Furthermore, due to its chemical properties, this compound has a tendency to adsorb to solid particles. nih.gov This leads to its accumulation in sewage sludge, the solid byproduct of wastewater treatment. researchgate.netuvo.gov.skgoogleapis.comnih.gov The disposal of this sludge, often through land application, can introduce this compound into the terrestrial environment. nih.gov

Table 2: Environmental Fate of this compound in Wastewater Treatment

| Pathway | Description |

|---|---|

| Effluent Discharge | Incomplete removal during wastewater treatment leads to the direct release of this compound into rivers and other water bodies. researchgate.netrivm.nl |

| Sludge Accumulation | this compound sorbs to the solid fraction of wastewater, concentrating in the sewage sludge. researchgate.netnih.govnih.gov |

Industrial Discharges and Manufacturing Effluents

Direct discharges from industrial facilities are another primary source of this compound emissions. cpcb.nic.in Industries involved in the production of this compound itself, or those that use it as an intermediate for manufacturing other products like polymers and surfactants, can release the compound in their wastewater. atamanchemicals.comservice.gov.ukcpcb.nic.in These industrial effluents, if not adequately treated, contribute directly to the contamination of aquatic ecosystems. cpcb.nic.in

Degradation of Ethoxylated Derivatives in Environmental Compartments

The environmental fate of this compound is intrinsically linked to the degradation of its ethoxylated derivatives, primarily this compound ethoxylates (OPEs). These nonionic surfactants undergo biodegradation in various environmental settings, such as wastewater treatment plants (WWTPs) and natural aquatic environments. lsu.edurivm.nl The degradation process, however, does not always lead to complete mineralization. Instead, it often results in the formation of more persistent and sometimes more toxic intermediate compounds. lsu.edunih.gov

The primary degradation pathway for OPEs involves the stepwise shortening of the hydrophilic polyoxyethylene chain by microbial action. This process of de-ethoxylation leads to the formation of short-chain OPEs, this compound mono- and di-ethoxylates, and ultimately, the parent this compound. nih.govmst.dk These degradation products are more lipophilic (fat-soluble) and less water-soluble than the original ethoxylated compounds. lsu.edu

Research has shown that the efficiency of this degradation can be influenced by environmental conditions. For instance, one study observed that the biodegradation of this compound ethoxylates was significantly higher in summer (up to 80%) compared to winter (around 20%), indicating a strong temperature dependency. lsu.edu Despite this, the tendency of treated effluents to continue foaming even in summer suggested that complete biodegradation was not achieved. lsu.edu

Wastewater treatment plants are a critical hub for the transformation of OPEs. While these facilities are designed to break down surfactants, the degradation process can inadvertently generate a continuous stream of this compound and its short-chain ethoxylates into receiving environments through final effluents and digested sludges. lsu.edunih.gov Studies have confirmed the presence of octylphenol (OP), a related compound, and its ethoxylate degradation products in biosolids from all 11 U.S. wastewater treatment plants examined in one study. nih.gov

The following table summarizes the key degradation products of this compound ethoxylates found in environmental compartments.

| Parent Compound | Degradation Process | Key Degradation Products | Environmental Compartment |

| This compound Ethoxylates (OPEs) | Stepwise De-ethoxylation | Short-chain OPEs, this compound diethoxylate, this compound monoethoxylate, this compound | Wastewater Treatment Plants, Aquatic Environments, Sediment, Soil |

Diffuse Sources and Anthropogenic Activities

The release of this compound into the environment is predominantly from diffuse, non-point sources resulting from various anthropogenic activities. rivm.nlmst.dk A primary pathway is through the discharge of industrial and domestic wastewater, which may or may not undergo treatment before entering surface waters. rivm.nlcpcb.nic.in It is estimated that a significant portion, potentially 60-70%, of the total volume of related alkylphenol ethoxylates used commercially and domestically ends up in wastewater streams. rivm.nl

The life-cycle of products containing this compound or its ethoxylated derivatives is a major contributor to its environmental presence. This compound is used as an intermediate in the chemical industry for synthesizing other substances. atamanchemicals.com For example, the isomer 4-tert-octylphenol is primarily used to manufacture phenolic resins and octylphenol ethoxylates (OPEs). service.gov.uk These products are then incorporated into a wide array of consumer and industrial goods.

Key anthropogenic activities and their corresponding release pathways are detailed below:

Industrial and Domestic Cleaning: The use of detergents and other cleaning agents containing OPEs in both industrial processes and households leads to their release into the wastewater system. nih.govatamanchemicals.com

Manufacturing and Industrial Processes: OPEs are utilized in various industrial applications, including textile processing, water-based paints, pesticide formulations, and emulsion polymerization. service.gov.uk Releases can occur during the manufacturing process and from the use and disposal of these products. service.gov.uk

Use in Resins and Plastics: Phenolic resins derived from octylphenol are major components in products like rubber for tires, printing inks, and electrical insulation varnishes. service.gov.uk Wear and tear, as well as the disposal of these products, can be a source of release.

Wastewater Treatment and Sludge Application: As discussed previously, WWTPs are a major conduit for the environmental release of this compound as a degradation product of OPEs. rivm.nl The subsequent application of contaminated sewage sludge (biosolids) as agricultural fertilizer introduces the compound directly to terrestrial environments. nih.gov Research has found significant levels of octylphenol in biosolids, with concentrations in some U.S. samples exceeding Danish land application limits by 6 to 33 times. nih.gov

Coincidental Release: this compound can be present as an impurity in other commercial alkylphenol products, such as nonylphenol. service.gov.uk Therefore, the manufacture, use, and degradation of nonylphenol ethoxylates (NPEs) can also serve as an indirect source of this compound in the environment. service.gov.uk

The following table provides data on the concentration of octylphenol (OP), a closely related degradation product, found in U.S. biosolids, illustrating the scale of release from this diffuse source.

| Compound | Concentration Range in Biosolids (mg/kg dry weight) |

| Octylphenol (OP) | Up to 12.6 |

| Nonylphenols (NPs) | 5.4 to 887 |

Data from a study of 11 U.S. wastewater treatment plants. nih.gov

Environmental Occurrence and Spatiotemporal Distribution

Detection and Quantification in Aquatic Environments

Isooctylphenol and its related compounds are frequently detected in aquatic systems, originating from various land-based activities and wastewater discharges.

Monitoring studies have consistently identified octylphenols in surface waters across Europe and North America. In a survey of six rivers in England and Wales, concentrations of octylphenol (B599344) were found to be below 1 µg/L at all sampled sites. European riverine and estuarine surface water concentrations between 1994 and 1998 were also generally below 1 µg/l. Data from other European countries show that water concentrations of octylphenol are typically below this 1 μg/l threshold.

In North America, studies of the Great Lakes and various American rivers have detected related compounds like nonylphenol ethoxylates (NPEOs), with mean values around 0.1-2 µg/l. A U.S. Geological Survey (USGS) study in Minnesota detected octylphenol in surface water samples with a maximum concentration of 0.12 µg/L.

Coastal water monitoring has also revealed the presence of these compounds. A study of 14 sites along the Spanish coast detected octylphenol at a concentration of 0.3 µg/l near the outfall of a chemical plant, while levels at other sites were below the detection limit of 0.15 µg/l.

Table 1: Concentration of Octylphenol in Surface Water Systems

| Location/Study | Water Body Type | Reported Concentration (µg/L) |

| England and Wales, UK | Rivers | < 1.0 |

| Minnesota, USA | Surface Water | Up to 0.12 |

| European Rivers & Estuaries | Rivers, Estuaries | Generally < 1.0 |

| Spanish Coast | Coastal Waters | 0.3 (near chemical plant), < 0.15 (other sites) |

The contamination of groundwater by this compound and its isomers is a documented concern. Due to its chemical properties, there is a risk of the compound reaching groundwater, potentially impacting drinking water sources.

Studies in the United States have confirmed its presence in groundwater systems. The U.S. Geological Survey (USGS) detected octylphenol at a maximum concentration of 0.19 µg/L in Minnesota groundwater. In another instance, 4-(1,1,3,3-Tetramethylbutyl)phenol, an isomer of octylphenol, was found in two wells downstream from a rapid infiltration plant in Massachusetts at concentrations of 0.62 and 2.5 µg/L. It was also detected in wells near an infiltration basin in Arizona, with concentrations ranging from 0.01 to 0.017 µg/L. Despite these detections, broader studies of drinking water sources in Minnesota have not found octylphenol. The Minnesota Department of Health noted that recent detections of 4-tert-octylphenol (B29142) in the state's groundwater made it eligible for regulation.

Wastewater treatment plants (WWTPs) are significant pathways for alkylphenols to enter the aquatic environment. Monitoring of WWTP influent (raw sewage) and effluent (treated water) provides critical data on the compound's fate during treatment processes.

In the UK, site-specific monitoring of a WWTP where 4-tert-octylphenol was used on-site recorded influent values of 1, 41, and 47 µg/L, while effluent concentrations were all below 0.2 µg/L, indicating significant removal. However, another UK study found that while levels of 4-tert-octylphenol in effluents were generally below 3.3 µg/l, concentrations of nonylphenols could be higher. In Minnesota, the USGS measured a maximum octylphenol concentration of 2.48 µg/L in wastewater effluent.

Studies in American WWTPs showed that effluent concentrations of alkylphenolic compounds have a seasonal dependency, with higher levels

Occurrence in Terrestrial Systems

The terrestrial environment is a significant reservoir for this compound, primarily due to disposal and application practices of materials containing this compound. Its presence in soil and biosolids is a key aspect of its environmental distribution.

Soil Matrices

Once introduced into the soil, this compound is expected to be persistent. oecd.org It tends to remain in the soil and is not readily washed out. oecd.org The rate at which this compound dissipates in soil is dependent on several factors, including the specific properties of the soil, prevailing environmental conditions, and the degree of branching in the nonylphenol compounds studied. windows.netresearchgate.net The initial degradation step, known as primary degradation, typically occurs with a half-life of 20 to 30 days. windows.netresearchgate.net However, complete mineralization to simpler inorganic compounds is a much slower process, with one study indicating a potential half-life of about 100 days for n-nonylphenol. windows.net The application of sewage sludge contaminated with octylphenol is a primary pathway for its introduction into soil matrices. oecd.org

Biosolids and Agricultural Land Application

Biosolids, the organic materials produced during wastewater treatment, can contain this compound and its degradation precursors. epa.govepa.gov The land application of these biosolids as a soil conditioner or fertilizer is a common practice that introduces these compounds into agricultural ecosystems. epa.govepa.govbiosolids.com.au Biosolids improve soil texture, water-holding capacity, and provide essential nutrients for plant growth, such as nitrogen and phosphorus. epa.govbiosolids.com.au

Studies have detected octylphenol (OP) and related compounds in biosolids from wastewater treatment plants. A study of eleven U.S. wastewater treatment plants found detectable levels of OP, nonylphenols (NPs), nonylphenol monoethoxylates (NP1EOs), and nonylphenol diethoxylates (NP2EOs) in all examined biosolid samples. nih.gov In nine of these samples, the concentrations of these alkylphenol ethoxylate degradates exceeded the Danish land application limit. nih.gov Concentrations of octylphenol in these biosolids reached up to 12.6 mg/kg. nih.govservice.gov.uk When subjected to leaching procedures, these biosolids were found to release nonylphenols into the leachate at concentrations ranging from 9.4 to 309 µg/L. nih.gov The use of this compound in pesticide and fertilizer formulations also contributes to its presence in agricultural soils. google.comgoogle.comgoogle.com

Table 1: Concentration of Octylphenol and Related Compounds in U.S. Biosolids

| Compound | Concentration Range (mg/kg dry weight) | Reference |

| Octylphenol (OP) | <0.5 - 12.6 | nih.govservice.gov.uk |

| Nonylphenols (NPs) | 5.4 - 887 | nih.govservice.gov.uk |

Atmospheric Presence and Dispersion Patterns

The direct release of this compound into the atmosphere is not considered a major pathway of environmental contamination. service.gov.uk Based on the behavior of the related substance nonylphenol, it is anticipated that only a small fraction of this compound would adsorb to aerosol particles, limiting its potential for long-range atmospheric transport. service.gov.uk The estimated atmospheric half-life for most alkylphenols is on the order of a few hours, primarily due to indirect photolysis by hydroxyl radicals. service.gov.uk Consequently, removal from the atmosphere is likely to be negligible, leading to low concentrations in rainwater. service.gov.uk

Spatiotemporal Variability and Concentration Profiles Across Geographies

The environmental concentration of this compound and related alkylphenols varies geographically, influenced by local usage patterns and regulatory measures. In Europe, monitoring in England found octylphenol concentrations in discharges from 15 sewage treatment works to be generally below 1 µg/l, although values up to 2.3 µg/l were measured. service.gov.uk In Germany, a study of four rivers found butylphenol concentrations to be generally below 0.01 µg/l, with one value reaching 0.078 µg/l. service.gov.uk

A screening study in the Nordic countries detected various alkylphenols in different environmental compartments. mst.dk While concentrations in recipient and background waters were relatively low, nonylphenol-mix, dodecylphenol, and nonylphenol mono-ethoxylate were present in detectable amounts. mst.dk The highest concentrations of these substances were found in sewage sludge samples. mst.dk this compound has also been noted in the context of herbicide compositions used in North America, South America, and Europe. google.com

Environmental Mass Balance and Flux Estimates

Understanding the environmental mass balance of this compound involves assessing its input, output, and distribution among various environmental compartments. A significant source of alkylphenols like this compound in the environment is the degradation of their ethoxylate derivatives, which are used in a wide range of products. service.gov.ukservice.gov.uk Mass balance calculations for a study on a related compound suggested that approximately 36-56% of the carbon could be converted to carbon dioxide, although this was not analytically confirmed. rivm.nl The degradation of nonylphenol ethoxylates is recognized as the main source of nonylphenol in both aquatic and terrestrial environments. service.gov.uk Risk assessments have been conducted to estimate the potential environmental concentrations and risks associated with these compounds. mst.dk

Environmental Fate and Transport Mechanisms

Hydrospheric Transport and Distribution Dynamics

The movement and distribution of isooctylphenol within aquatic environments are influenced by its solubility, partitioning behavior, and interactions with suspended materials.

With a water solubility of approximately 19 mg/L at 22°C, this compound can be transported in the dissolved phase in aquatic systems. service.gov.uk Its relatively low vapor pressure suggests that it will predominantly reside in the water phase upon release. cpcb.nic.in The transport in the dissolved phase is a primary mechanism for its distribution in rivers, lakes, and groundwater. researchgate.netnih.gov

This compound exhibits a tendency to associate with colloids and suspended particulate matter in the water column. nih.govnih.gov This association is a key factor influencing its transport and bioavailability. Studies have shown that a significant fraction of this compound in aquatic environments can be bound to colloids. nih.gov For instance, research on the Pearl River in China revealed that colloid-bound 4-tert-octylphenol (B29142) ranged from 6.9% to 36.4% of the total concentration. nih.gov This interaction with colloids and particulates can facilitate the transport of this compound over longer distances and affect its deposition and potential to enter the food chain. The sorption to these particles is influenced by the organic carbon content and the nature of the particulate matter. nih.govenviro.wiki

Sedimentation and Resuspension Dynamics

Due to its hydrophobic nature, indicated by a log Kow of 4.12, this compound has a moderate potential to adsorb to sediment. service.gov.uk Once associated with suspended particles, it can be removed from the water column through sedimentation, accumulating in the bottom sediments of aquatic systems. nih.gov These sediments can then act as a long-term reservoir for the compound.

Resuspension of contaminated sediments, caused by events such as dredging, storms, or high flow conditions, can reintroduce this compound into the water column. This process can lead to secondary contamination and prolonged exposure for aquatic organisms. The desorption of this compound from aged sediments can be a slow process, contributing to its persistence in the aquatic environment. nih.gov

Atmospheric Transport and Deposition Processes

While direct releases to the atmosphere may occur, the atmospheric transport of this compound is generally considered to be a less significant pathway for its long-range distribution compared to hydrospheric transport. service.gov.uk Its vapor pressure of 0.21 Pa at 20°C suggests a low volatility. service.gov.uk However, once in the atmosphere, it can be subject to removal processes such as wet and dry deposition. ecetoc.org The atmospheric half-life of some short-chain alkylphenols is estimated to be relatively short, in the order of hours, due to reactions with photochemically produced hydroxyl radicals. cpcb.nic.inresearchgate.net Despite this, atmospheric deposition can contribute to the loading of this compound into terrestrial and aquatic ecosystems, although this is expected to be a minor contribution compared to other sources like sewage sludge application. service.gov.uk

Sorption and Desorption Dynamics in Environmental Matrices

Sorption and desorption are critical processes that dictate the mobility, bioavailability, and persistence of this compound in the environment. frontiersin.orgcefic-lri.org These processes involve the partitioning of the compound between the aqueous phase and solid environmental matrices such as soil and sediment. enviro.wiki

The sorption of this compound is influenced by several factors, including the physicochemical properties of the compound itself (e.g., hydrophobicity) and the characteristics of the sorbent material (e.g., organic matter content, particle size). nih.govfrontiersin.org Desorption, the release of the sorbed compound back into the aqueous phase, can be a slow and incomplete process, leading to the long-term sequestration of this compound in soils and sediments. nih.govworktribe.com

Soil organic matter (SOM) is a primary sorbent for hydrophobic organic compounds like this compound in terrestrial environments. nih.govenviro.wiki The high organic carbon-water (B12546825) partition coefficient (Koc) of this compound indicates a strong affinity for SOM. enviro.wiki This sorption to SOM significantly reduces its mobility in soil, limiting its potential to leach into groundwater. nih.gov

The extent of sorption is directly related to the fraction of organic carbon (foc) in the soil. enviro.wiki Soils with higher organic matter content will exhibit a greater capacity to retain this compound. nih.gov The nature and composition of the SOM, including the presence of black carbon or soot, can also influence the sorption mechanism and strength. nih.govenviro.wiki Research has shown that the sorption process can be complex, often described by non-linear isotherms, indicating that multiple sorption mechanisms may be at play. nih.govnih.gov

Table of Physicochemical Properties Relevant to Environmental Fate:

| Property | Value | Reference |

| Water Solubility | 19 mg/L at 22°C | service.gov.uk |

| Log Octanol-Water Partition Coefficient (log Kow) | 4.12 | service.gov.uk |

| Vapor Pressure | 0.21 Pa at 20°C | service.gov.uk |

| Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1000 | nih.gov |

Sorption to Mineral Phases

Sorption, a process that includes both adsorption to surfaces and absorption into a matrix, is a critical factor controlling the environmental mobility of this compound. mdpi.com Due to its chemical nature, particularly its hydrophobicity (log Kow of 4.12), this compound has a strong tendency to move from the aqueous phase to solid phases like sediments and soils. service.gov.uk

Research on 4-tert-octylphenol, a structurally similar and commercially significant isomer, provides insight into this process. oekotoxzentrum.ch Studies show that it adsorbs strongly to sediments and suspended particulate matter. service.gov.ukoekotoxzentrum.ch The extent of sorption is closely linked to the characteristics of the solid matrix. For instance, higher sorption capacity has been observed in sediments with a greater content of organic carbon and a larger proportion of fine-grained particles such as clay and silt. oekotoxzentrum.ch While specific studies detailing the sorption of this compound to individual mineral phases like kaolinite (B1170537) or montmorillonite (B579905) are not extensively documented, the general behavior of hydrophobic organic compounds suggests that such interactions occur. googleapis.comnih.govacs.org The type of mineral surface is an important factor in the sorption of nonionic, hydrophobic chemicals. acs.org For example, in studies with other nonionic compounds, montmorillonite has demonstrated a higher sorption capacity compared to kaolinite. nih.gov

Influence of Environmental Parameters on Sorption Equilibrium (e.g., pH, Ionic Strength)

The equilibrium partitioning of this compound between water and solid phases is influenced by various environmental conditions, notably pH and ionic strength.

pH: this compound is a weak acid with a high pKa value, estimated to be around 10 or higher. service.gov.ukoekotoxzentrum.ch This means that in the typical pH range of most natural surface waters (pH 6.5-8.5), the compound exists predominantly in its non-ionized, more hydrophobic form. service.gov.ukresearchgate.net This state favors stronger sorption to organic matter and mineral surfaces. Significant changes in sorption behavior related to pH would only be expected under highly alkaline conditions, which are uncommon in the environment. researchgate.net

Ionic Strength: The concentration of dissolved salts in water can also affect sorption. Studies on 4-tert-octylphenol have shown that its adsorption is enhanced in the presence of salts. nih.gov This phenomenon, known as the "salting out" effect, occurs because the presence of ions in the water reduces the solubility of the hydrophobic compound, effectively pushing it onto the surface of sediments or suspended particles. A salting constant of 1.3 L/mol has been determined for 4-tert-octylphenol, quantifying this effect. nih.gov Conversely, for some ionizable organic compounds, increased ionic strength can lead to decreased sorption due to competition for sorption sites from electrolyte cations. researchgate.net

Kinetic Aspects of Sorption and Desorption

The processes of sorption and desorption are not instantaneous and their rates are crucial for determining the bioavailability and long-term fate of this compound.

Sorption Kinetics: The sorption of 4-tert-octylphenol to aquatic sediments has been described as a relatively slow, two-stage process. nih.govd-nb.info An initial, rapid phase of adsorption onto the surface of particles is followed by a much slower phase of intraparticle diffusion, where the molecule moves into the internal structure of the sediment aggregates. nih.govresearchgate.net This slow diffusion process can lead to the sequestration of the compound over time, making it less available for desorption or biological uptake. Equilibrium in these systems can take up to 10 days to be reached. nih.gov

Desorption Kinetics: The release of sorbed this compound back into the water column is often a slow and incomplete process. Desorption experiments reveal that the rate of release is highly dependent on the contact time or "age" of the contamination. nih.gov The desorption kinetics are significantly faster for freshly contaminated sediments compared to "aged" sediments, where the compound has had more time to diffuse into less accessible pores within the sediment matrix. nih.gov This hysteresis indicates that a fraction of the sorbed this compound can become highly resistant to desorption, contributing to its persistence in the sedimentary environment. acs.org

Bioaccumulation and Bioconcentration Pathways in Environmental Biota

Bioaccumulation refers to the net uptake of a chemical from all exposure routes (water, food, sediment), while bioconcentration specifically refers to uptake from water. ospar.org this compound exhibits properties that suggest a moderate potential for both processes in aquatic organisms. service.gov.uk

With a log octanol-water partition coefficient (log Kow) of 4.12, this compound is lipophilic, meaning it has an affinity for fatty tissues. service.gov.uk This is supported by an estimated Bioconcentration Factor (BCF) of approximately 600 to 634 for fish. service.gov.ukospar.org BCF values in this range indicate a significant tendency for the chemical to accumulate in aquatic organisms to concentrations higher than those in the surrounding water. service.gov.uk Experimentally determined BCF values for 4-tert-octylphenol in fish species like killifish (Oryzias latipes) and ayu (Plecoglossus altivelis) have been reported as 261 and 297, respectively. oekotoxzentrum.chcapes.gov.br

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Log Kow | 4.12 | 4-tert-Octylphenol | service.gov.ukospar.org |

| Estimated BCF (Fish) | ~600 - 634 L/kg | 4-tert-Octylphenol | service.gov.ukospar.org |

| Measured BCF (Killifish) | 261 ± 62 L/kg | 4-tert-Octylphenol | oekotoxzentrum.chcapes.gov.br |

| Measured BAF (Ayu Fish) | 297 ± 194 L/kg | 4-tert-Octylphenol | oekotoxzentrum.chcapes.gov.br |

Uptake Mechanisms in Aquatic Organisms

The primary mechanism for the uptake of this compound in aquatic organisms is passive diffusion, driven by the concentration gradient between the external environment and the organism's tissues. researchgate.net Given its hydrophobicity, this compound readily passes through biological membranes.

In fish, the main routes of uptake from the water column are across the gills during respiration. researchgate.net The large surface area and high blood flow of the gills make them an efficient site for the absorption of waterborne contaminants. Dietary uptake, through the consumption of contaminated food or sediment, represents another significant pathway for bioaccumulation. researchgate.net Once absorbed, the compound is distributed throughout the body via the circulatory system.

Partitioning to Tissues of Environmental Indicator Species

Once inside an organism, the lipophilic nature of this compound causes it to partition into various tissues, with a preference for those with higher lipid content. Studies on 4-tert-octylphenol in fish have provided detailed insights into its distribution.

In juvenile rainbow trout (Oncorhynchus mykiss), the parent compound was found to accumulate significantly in fat, with a BCF of 1190. nih.gov Other tissues such as the brain, muscle, skin, gills, and eye also showed accumulation, with BCFs ranging from 100 to 260. nih.gov In another study using the rudd (Scardinius erythrophthalmus), 4-tert-octylphenol accumulated as the major residue in muscle, ovary, and testis, with BCFs of 24, 85, and 169, respectively. acs.org Tissues involved in metabolism and excretion, such as the liver and bile, showed the highest concentrations of total residues, though much of this was in the form of metabolites. nih.gov

Field studies have confirmed the presence of this compound in wildlife. For example, in a study of flounder (Platichthys flesus) from the Tees estuary in the UK, 4-tert-octylphenol was detected in homogenized tissue at a concentration of 17 ng/g wet weight. service.gov.uk In a controlled laboratory study, flounder administered a single oral dose of 4-tert-octylphenol showed maximum concentrations in the liver (67 µg/g), testis (6.8 µg/g), and muscle (3.2 µg/g). nih.gov

| Species | Tissue | BCF (L/kg) or Concentration | Source |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Fat | 1190 | nih.gov |

| Brain | 100 - 260 | nih.gov | |

| Muscle | 100 - 260 | nih.gov | |

| Skin | 100 - 260 | nih.gov | |

| Gills | 100 - 260 | nih.gov | |

| Eye | 100 - 260 | nih.gov | |

| Rudd (Scardinius erythrophthalmus) | Testis | 169 | acs.org |

| Ovary | 85 | acs.org | |

| Muscle | 24 | acs.org | |

| Flounder (Platichthys flesus) | Homogenized Tissue (Field) | 17 ng/g ww | service.gov.uk |

| Liver (Lab) | 67 µg/g | nih.gov | |

| Testis (Lab) | 6.8 µg/g | nih.gov | |

| Muscle (Lab) | 3.2 µg/g | nih.gov |

Environmental Transformation and Degradation Pathways

Biodegradation Processes

Biodegradation is a key process in the environmental breakdown of isooctylphenol, occurring under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. The structure of the this compound isomer, particularly the highly branched 4-tert-octylphenol (B29142), significantly influences its susceptibility to microbial attack.

Under aerobic conditions, this compound is considered inherently biodegradable, though not always readily biodegradable. service.gov.uk This means that while microorganisms capable of degrading it exist, the process can be slow. Studies have shown degradation rates varying widely depending on the microbial community and environmental conditions. For instance, one study using activated sludge reported only 20% biodegradation of 4-tert-octylphenol over 28 days. service.gov.uk In contrast, the ascomycetous fungus Thielavia sp. HJ22 was found to completely remove 4-tert-octylphenol within just 8 hours, a process involving enzymes like laccase and cytochrome P450 monooxygenase. nih.gov

The primary mechanism for the aerobic breakdown of 4-tert-octylphenol by bacteria such as Sphingomonas sp. strain PWE1 is a "type II ipso substitution". asm.org In this reaction, the phenolic ring is hydroxylated at the same carbon atom (ipso-carbon) that bears the bulky alkyl group. This leads to the cleavage and removal of the entire octyl side chain as an alkene (2,4,4-trimethyl-1-pentene) and the formation of hydroquinone (B1673460). asm.org

Another proposed pathway, observed in other alkylphenols, involves initial hydroxylation of the aromatic ring to form a catechol derivative (e.g., 4-tert-octylcatechol), which is then susceptible to ring-opening via a meta-cleavage pathway. asm.org Additionally, oxidative degradation of the alkyl side chain itself can occur. oekotoxzentrum.ch

Interactive Table: Aerobic Biodegradation Rates of 4-tert-Octylphenol

| Microbial System | Concentration | Duration | Degradation Rate | Reference |

| Activated Sludge | 27.5-27.6 mg/L | 28 days | ~20% | service.gov.uk |

| Thielavia sp. HJ22 (fungus) | Not specified | 8 hours | 100% | nih.gov |

| Sphingobium fuliginis TIK-1 | 1.0 mM | 12 hours | 100% | asm.org |

The anaerobic biodegradation of this compound is generally considered to be a very slow process, with some studies reporting no significant degradation in anaerobic sediments. pwr.edu.pl However, specific anaerobic pathways for related compounds suggest potential mechanisms.

For many alkylated aromatic compounds, a common initial step under anaerobic conditions is the addition of fumarate (B1241708) to the alkyl chain, a reaction catalyzed by enzymes like benzylsuccinate synthase. frontiersin.orgcler.comaccessengineeringlibrary.com This pathway attacks the alkyl side chain, often at the sub-terminal carbon atom, initiating its breakdown. frontiersin.org

For the phenol (B47542) ring itself, degradation in the absence of oxygen can proceed via carboxylation, where CO2 is added to the ring to form an intermediate like 4-hydroxybenzoate. researchgate.net This intermediate is then further metabolized. An alternative pathway involves the reduction of the aromatic ring, eventually leading to the formation of compounds like caproate, which can be broken down through β-oxidation. researchgate.net While these pathways are established for phenol, their specific role in this compound degradation is less clear.

A variety of microorganisms have been identified with the ability to degrade this compound and other structurally similar alkylphenols. Bacteria from the genus Sphingomonas and related genera (Sphingobium) are frequently isolated for their capacity to utilize these compounds as a carbon source. asm.orgasm.orgresearchgate.netacs.org

Specific strains that have been characterized for their degradative abilities include:

Sphingomonas sp. strain PWE1: Degrades octylphenol (B599344) via an ipso substitution mechanism. asm.org

Sphingobium fuliginis strain TIK-1: Utilizes 4-tert-butylphenol (B1678320) and can also degrade 4-tert-octylphenol. asm.org

Stenotrophomonas sp. strain IT-1 and Sphingobium spp. strains IT-4 and IT-5: Isolated from plant rhizospheres, these strains use both technical nonylphenol and 4-tert-octylphenol as their sole carbon source. acs.org

Thielavia sp. HJ22: A fungal strain capable of rapid degradation and detoxification of 4-tert-octylphenol. nih.gov

Other bacterial genera implicated in the breakdown of phenols and alkylphenols include Pseudomonas, Bacillus, Alcaligenes, Rhodococcus, and Arthrobacter. researchgate.netmdpi.comscielo.org.za

During biodegradation, this compound is transformed into a series of intermediate compounds known as metabolites. Primary metabolites are intermediates in the main degradation pathway, while secondary metabolites are compounds produced by the organism that are not directly involved in growth or energy production. nih.gov

Key primary metabolites identified from the aerobic degradation of 4-tert-octylphenol include:

Hydroquinone: Formed from the ipso-substitution pathway. asm.org

2,4,4-trimethyl-1-pentene: The alkyl side chain released during ipso-substitution. asm.org

4-tert-octylcatechol: A hydroxylated intermediate formed before ring cleavage. asm.orgrsc.orgnih.gov

1,2,4-benzenetriol: A further hydroxylated intermediate. asm.org

The fate of these primary metabolites is further degradation. For example, catechols and hydroquinone undergo enzymatic ring cleavage, breaking down the aromatic structure into simpler organic acids that can enter central metabolic cycles like the Krebs cycle. asm.orgresearchgate.net These subsequent breakdown products are generally considered less toxic than the parent compound. nih.gov

Interplay of Biotic and Abiotic Degradation in Complex Matrices

In complex environmental matrices like soil, sediment, and wastewater, the degradation of this compound is a result of the interplay between biotic (microbial) and abiotic processes. osti.govprovectusenvironmental.comresearchgate.net These processes can occur sequentially or simultaneously, and their relative importance can vary depending on environmental conditions. osti.govnih.gov

For many organic pollutants, abiotic degradation, such as photolysis, can precede and facilitate microbial breakdown. nih.gov For instance, the partial degradation of a molecule by sunlight can make it more bioavailable for microorganisms. Conversely, microbial activity can alter the chemical environment, influencing abiotic reactions. provectusenvironmental.com For example, microbial metabolism can lead to the production of reactive minerals that can abiotically degrade contaminants. provectusenvironmental.com

In the context of alkylphenols, while they are not readily biodegradable, they are considered to be inherently biodegradable. service.gov.uk This means that microorganisms capable of degrading them exist in the environment, although the process may be slow. rivm.nllsu.edu The rate of biodegradation can be influenced by the degree of branching in the alkyl chain. mst.dkresearchgate.net Microbial degradation of nonylphenol, a close relative of this compound, has been observed to occur in river water with half-lives ranging from 7 to 50 days. rivm.nl In marine sediments, complete removal of p-tert-octylphenol has been observed after 70 days under aerobic conditions, while no degradation was seen under anaerobic conditions. rivm.nl

The following table summarizes the key degradation pathways for this compound and related alkylphenols:

| Degradation Pathway | Description | Influencing Factors | Significance for this compound |

| Hydrolysis | Cleavage of chemical bonds by water. | pH, temperature | Generally considered negligible. service.gov.ukservice.gov.uk |

| Oxidation (Hydroxyl Radicals) | Reaction with highly reactive •OH radicals. | Presence of •OH sources (e.g., H₂O₂/UV, Fenton's reagent), radical scavengers. | A significant and rapid degradation pathway in aqueous and atmospheric environments. nih.govnih.gov |

| Oxidation (Ozone) | Reaction with ozone (O₃). | pH, ozone dosage, initial contaminant concentration. | An effective degradation process in water treatment. researchgate.net |

| Biodegradation | Breakdown by microorganisms. | Microbial community composition, temperature, oxygen availability, chemical structure (branching). | An important but potentially slow process; inherent biodegradability is recognized. service.gov.ukrivm.nl |

| Interplay of Biotic & Abiotic Degradation | The combined and interactive effects of microbial and chemical/physical processes. | Sunlight, pH, presence of catalysts (e.g., iron complexes), microbial activity. | Crucial for overall degradation in complex environmental matrices like soil and sediment. osti.govprovectusenvironmental.comnih.gov |

Advanced Analytical Methodologies for Environmental Monitoring

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of environmental samples, serving to separate the target analyte, isooctylphenol, from other compounds present in the sample matrix. pharmacyjournal.org The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte and its metabolites. mdpi.commdpi.com

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. pharmacyjournal.orgmdpi.commdpi.com For effective GC analysis, this compound, which possesses a polar hydroxyl group, often requires a derivatization step to increase its volatility and improve its chromatographic behavior. mdpi.comresearchgate.net Common derivatization techniques include acetylation or silylation. researchgate.neteaht.org

The analytical process typically involves sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analytes from the environmental matrix. thermofisher.comnih.gov The extract is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. pharmacyjournal.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. pharmacyjournal.org GC methods are effective for detecting pesticides, industrial chemicals, and other hazardous wastes in environmental samples. pharmacyjournal.org

| Parameter | Typical Condition | Source |

| Injector Type | Programmed Temperature Vaporizing (PTV) | thermofisher.com |

| Column Type | DB-5 (5% phenyl methyl polysiloxane) | researchgate.net |

| Carrier Gas | Helium or Nitrogen | pharmacyjournal.org |

| Derivatization | Acetylation (e.g., with acetic anhydride) or Silylation (e.g., with TBDMS) | researchgate.neteaht.org |

| Sample Prep | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | thermofisher.comnih.gov |

Liquid chromatography (LC) is the method of choice for analyzing polar, non-volatile, and thermally unstable compounds, including the polar metabolites of this compound. mdpi.commdpi.comamazonaws.com Unlike GC, LC analysis of these compounds typically does not require derivatization. mendelnet.cz High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly used, offering high resolution and short analysis times. amazonaws.comnih.gov

Reversed-phase liquid chromatography (RPLC) is the most frequently employed separation mode for phenolic compounds. amazonaws.com In RPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govnih.gov Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique, particularly for separating highly polar metabolites. hpst.czlabrulez.com The separation in LC is based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase. amazonaws.com

| Parameter | Typical Condition | Source |

| Technique | HPLC or UHPLC | amazonaws.comnih.gov |

| Column Type | C18 (Reversed-Phase) | amazonaws.comepa.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | epa.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.goveuropa.eu |

| Analysis Time | ~11 minutes | epa.gov |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool in environmental analysis, providing highly sensitive and selective detection of compounds separated by chromatography. nih.govmdpi.com It identifies compounds based on their mass-to-charge ratio (m/z), offering a high degree of confidence in the identification of this compound and its metabolites. thermofisher.com

When coupled with GC or LC, a single quadrupole mass spectrometer is a common detector for routine analyses. thermofisher.com In this setup, the instrument scans a range of mass-to-charge ratios to produce a mass spectrum of the eluting compounds. thermofisher.com For enhanced sensitivity and selectivity in quantitative analysis, selected ion monitoring (SIM) mode is often employed. eaht.orgthermofisher.com In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the target analyte, which significantly improves the signal-to-noise ratio and allows for lower detection limits. thermofisher.combrjac.com.br GC-MS operating in SIM mode is a well-established method for the determination of this compound in various samples. eaht.orgresearchgate.net

Tandem mass spectrometry (MS/MS) provides a higher level of specificity and sensitivity compared to single MS, which is particularly crucial for analyzing complex environmental samples where matrix interferences can be a significant issue. nih.govnih.govdphen1.com In MS/MS, a precursor ion (typically the molecular ion of the target analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then the resulting product ions are analyzed in a second mass analyzer. nih.gov

This technique, often referred to as selected reaction monitoring (SRM) when used with triple quadrupole instruments, dramatically reduces background noise and chemical interferences, leading to very low limits of detection (LOD). thermofisher.comnih.gov Both LC-MS/MS and GC-MS/MS methods are extensively used for the trace-level quantification of this compound and its degradation products in environmental matrices like water. thermofisher.commendelnet.cznih.gov For instance, LC-MS/MS methods have been developed for the simultaneous determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol (B119669) in various samples. nih.gov

| Technique | Advantage | Application Example | Source |

| GC-MS/MS (SRM) | Low detection limits, high selectivity | Analysis of alkylphenols in food and environmental extracts | thermofisher.com |

| LC-MS/MS (MRM) | High sensitivity, suitable for polar analytes | Determination of 4-t-octylphenol in water and serum | mendelnet.cznih.gov |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places, which allows for the determination of the elemental composition of an analyte. measurlabs.comyoutube.com This capability is invaluable for identifying unknown compounds and for providing a higher degree of confidence in the identification of target analytes. youtube.comyoutube.com Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are commonly used for HRMS. thermofisher.comresearchgate.netrsc.org

HRMS is particularly powerful for non-targeted and suspect screening analysis, where the goal is to identify a broad range of potential contaminants in a sample without pre-selecting target compounds. nih.govresearchgate.netresearchgate.net LC-HRMS methods enable the comprehensive profiling of this compound and its transformation products in environmental samples, offering insights into its fate and behavior in the environment. thermofisher.comresearchgate.netnih.gov The ability to retrospectively analyze data for compounds that were not initially targeted is a key advantage of HRMS. mdpi.com

| Instrument | Key Feature | Application | Source |

| QTOF-MS | Accurate mass measurement, high sensitivity | Comprehensive screening of pesticides in olive oil | rsc.org |

| Orbitrap MS | High resolving power, accurate mass | Determination of alkylphenols in water samples | brjac.com.brthermofisher.com |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical first step in the analytical workflow, designed to extract this compound from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The two most common techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) is a widely used technique for the preparation of liquid samples, valued for its efficiency, versatility, and potential for automation. researchgate.net It operates on the same principles as chromatography, utilizing a solid sorbent to selectively adsorb the target analyte from the sample. google.com The process involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate solvent. tandfonline.com This not only cleans the sample but also concentrates the analyte, enhancing detection sensitivity. google.com

For a nonpolar compound like this compound, reversed-phase SPE is typically employed, using sorbents such as C18-bonded silica. The selection of the sorbent and elution solvents is crucial for achieving high recovery. Research on the related compound 4-octylphenol (B30498) provides a strong model for developing SPE methods for this compound. One study optimized SPE conditions for river water analysis, demonstrating the effectiveness of the technique. chemsynlab.com

| Parameter | Condition | Purpose |

|---|---|---|

| Sorbent Type | C18 (Reversed-Phase) | Retains nonpolar compounds like octylphenol from the aqueous sample. |

| Sample Volume | 200 mL | A larger volume allows for greater analyte enrichment and lower detection limits. |

| Elution Solvent | 10 mL of Methanol/Acetone (1:1, v/v) | Effectively desorbs the analyte from the sorbent for collection. |

| Average Recovery | 41.0% - 114% | Indicates the efficiency of the extraction process across different concentration levels. |

Liquid-Liquid Extraction (LLE) is a classic separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netnih.gov The choice of organic solvent is critical and is guided by the physicochemical properties of this compound, particularly its LogP value, which indicates its hydrophobicity. google.com For LLE to be efficient, the target analyte should have a much higher solubility in the organic extraction solvent than in the original sample matrix. nih.gov

Several factors can be manipulated to optimize the extraction of this compound. Since phenols are weakly acidic, adjusting the pH of the aqueous sample to be well below the analyte's pKa ensures it remains in its neutral, more hydrophobic form, thereby maximizing its partition into the organic phase. researchgate.netgoogle.com Extraction efficiency for more polar analytes can also be improved by a "salting-out" effect, where a high concentration of a simple salt (e.g., sodium sulfate) is added to the aqueous phase to decrease the solubility of the organic analyte and drive it into the organic solvent. google.comnih.gov A technique known as back-extraction can further enhance selectivity by transferring the analyte to a fresh aqueous phase under different pH conditions, leaving neutral interferences behind. google.comnih.gov

| Parameter | Consideration | Rationale |

|---|---|---|

| Solvent Selection | Choose a water-immiscible organic solvent where this compound has high solubility (e.g., dichloromethane, hexane). | Maximizes the partitioning of the analyte from the aqueous sample into the organic phase. researchgate.net |

| pH Adjustment | Adjust the pH of the aqueous sample to be acidic (e.g., two pH units below the pKa of this compound). | Ensures the phenolic group is protonated, making the molecule neutral and more soluble in the organic solvent. researchgate.netgoogle.com |

| Salting Out | Add an inert salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample. | Decreases the solubility of this compound in the aqueous phase, promoting its transfer to the organic phase. google.comnih.gov |

| Phase Volume Ratio | Optimize the ratio of organic solvent to aqueous sample. | Affects both extraction efficiency and the final concentration of the analyte. |

| Mixing/Agitation | Ensure thorough mixing of the two phases (e.g., by shaking in a separatory funnel). | Increases the surface area between the phases, facilitating the transfer of the analyte. idu.ac.id |

When analyzing samples from complex environmental matrices like wastewater or soil extracts, co-extracted compounds can interfere with the instrumental analysis, a phenomenon known as the matrix effect. acs.org In techniques like liquid chromatography-mass spectrometry (LC-MS), these interferences can co-elute with this compound and affect the ionization process in the MS source, leading to either signal suppression or enhancement. nih.govacs.org This can severely compromise the accuracy, precision, and sensitivity of the quantification. nih.govacs.org

Mitigating matrix effects is essential for developing reliable analytical methods. acs.org Strategies range from simple sample dilution to more sophisticated calibration and sample preparation techniques. The goal is to either remove the interfering components or to compensate for their effect on the analyte signal. acs.org

| Strategy | Principle | Advantages/Considerations |

|---|---|---|

| Sample Dilution | Reduces the concentration of all components, including interfering matrix compounds. | Simple and effective, but may lower the analyte concentration below the detection limit. |

| Improved Sample Cleanup | Employ more selective SPE or LLE protocols to better remove interfering compounds before analysis. acs.orgnih.gov | Directly addresses the root cause but may require more complex method development. |

| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of the analyte. | Compensates for matrix effects by ensuring standards and samples are affected similarly. Can be difficult to obtain a true blank matrix. |

| Standard Addition Method | The sample is split and spiked with known amounts of the analyte. The concentration is determined by extrapolation. | Very effective at correcting for proportional matrix effects in individual samples, but is labor-intensive. |

| Use of an Internal Standard | A known amount of a compound structurally similar to the analyte is added to all samples and standards. | Can compensate for variations in signal intensity, but the internal standard must behave similarly to the analyte. |

| Use of a Stable Isotope-Labeled Internal Standard | An isotopically labeled version of this compound (e.g., containing ¹³C or ²H) is used as the internal standard. | Considered the gold standard for correcting matrix effects as it co-elutes and experiences nearly identical ionization effects as the native analyte. nih.gov |

Immunochemical Detection Techniques for Screening and Quantification

Immunochemical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful tool for the rapid screening and quantification of environmental contaminants. acs.org These techniques are based on the highly specific binding interaction between an antibody and its target antigen (in this case, this compound or a related compound). acs.org ELISAs can be configured in a competitive format where the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

While specific immunoassays for this compound are not widely documented, extensive research has been conducted on developing ELISAs for the structurally similar and co-occurring compounds 4-nonylphenol (NP) and 4-octylphenol (OP). nih.gov These assays often utilize polyclonal or monoclonal antibodies that exhibit "class-selectivity," meaning they can recognize and bind to a range of alkylphenol isomers. nih.gov This makes them suitable for screening the total alkylphenol content in a sample.

Studies have demonstrated the development of direct competitive ELISAs for OP and NP with IC50 values (the concentration required to inhibit 50% of the signal) in the low microgram-per-liter (µg/L) range. nih.gov The sensitivity of these assays allows for the detection of these compounds at environmentally relevant concentrations, especially when combined with a pre-concentration step like SPE. The validation of these ELISA methods against traditional chromatographic techniques like LC-MS has shown good correlation, confirming their utility as a reliable and high-throughput screening tool for assessing alkylphenol contamination in surface water.

Development of Novel and High-Throughput Analytical Methods

The need to analyze a large number of environmental samples efficiently has driven the development of novel and high-throughput analytical methods. The primary goal is to reduce analysis time and sample volume while maintaining or improving sensitivity and accuracy. This is often achieved through the automation of sample preparation and the use of faster analytical instrumentation.

A key innovation in this area is the adaptation of Solid-Phase Extraction to a 96-well plate format. This allows for the simultaneous preparation of up to 96 samples, significantly reducing the manual labor and time involved compared to traditional single-cartridge SPE. This automated sample preparation can be seamlessly integrated with modern analytical platforms.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is central to high-throughput analysis. UHPLC systems use columns with smaller particles, enabling much faster separations without sacrificing resolution. When paired with a highly sensitive and selective MS/MS detector, it allows for the rapid and confident quantification of this compound in complex mixtures. A complete analysis, from extraction to quantification, can be performed in a fraction of the time required by conventional methods.

| Step | Conventional Method | High-Throughput Method |

|---|---|---|

| Sample Preparation | Manual Liquid-Liquid Extraction or single-cartridge Solid-Phase Extraction. | Automated SPE using 96-well plates. |

| Chromatography | High-Performance Liquid Chromatography (HPLC) with typical run times of 15-30 minutes per sample. | Ultra-High Performance Liquid Chromatography (UHPLC) with run times of 2-5 minutes per sample. |

| Detection | UV, Fluorescence, or single quadrupole Mass Spectrometry. | Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity. |

| Sample Throughput | Low to moderate (e.g., 20-40 samples per day). | High (e.g., hundreds of samples per day). |

| Data Processing | Manual or semi-automated integration and review. | Automated software for rapid data processing, quantification, and reporting. |

Quality Assurance and Quality Control in Environmental Analysis

The entire analytical process, from sample collection to final data reporting, must be governed by a Quality Assurance Project Plan (QAPP). This document details all procedures, data quality objectives, and specific QC measures to be implemented. For the analysis of this compound, this involves strict protocols for sample handling, instrument calibration, and the consistent analysis of various QC samples to monitor and control for potential errors.

QC samples are critical for assessing the accuracy and precision of the analytical results. They are processed and analyzed alongside the environmental samples to identify contamination, monitor instrument performance, and evaluate the efficiency of the analytical method.

| QC Sample Type | Description | Purpose |

|---|---|---|

| Method Blank (Lab Blank) | An analyte-free matrix (e.g., purified water) that is carried through the entire analytical procedure. | To assess for contamination introduced during sample preparation and analysis in the laboratory. |

| Field Blank / Trip Blank | A container of analyte-free water that is taken to the sampling site, opened, and handled like a real sample. | To identify contamination that may occur during sample collection, transport, or storage. |

| Field Duplicate | A second, independent sample collected at the same time and location as the original sample. | To assess the precision and reproducibility of the entire sampling and analysis process. |

| Lab Replicate / Lab Duplicate | A single sample that is split into two or more subsamples in the laboratory and analyzed separately. | To assess the precision of the laboratory analytical method. |

| Matrix Spike / Matrix Spike Duplicate | Aliquots of an environmental sample to which a known concentration of this compound is added (spiked). | To evaluate the accuracy (recovery) of the method in a specific sample matrix and to assess method precision. |

| Laboratory Control Sample (LCS) | A blank matrix (e.g., purified water) spiked with a known concentration of this compound. | To monitor the performance and accuracy of the analytical method independent of any sample matrix effects. |

Environmental Endocrine System Modulation: Mechanistic Research

Molecular Mechanisms of Interaction with Endocrine Receptors in Environmental Organisms

Isooctylphenol's interaction with the endocrine system is multifaceted, involving direct binding to hormone receptors, interference with hormone production, and modulation of complex signaling pathways. europa.eu These interactions can disrupt the normal hormonal balance, leading to a cascade of physiological effects.

A primary mechanism of this compound's endocrine activity is its ability to bind to steroid hormone receptors, sometimes mimicking the natural hormone (agonism) and other times blocking it (antagonism). europa.eunih.gov

Estrogen Receptor (ER) Agonism : 4-tert-octylphenol (B29142) is a well-documented estrogen mimic, capable of binding to estrogen receptors (ERs). mdpi.com Its phenolic ring structure is a key feature that allows it to interact with the ligand-binding domain of ERs. nih.gov In fish species, this compound has been shown to bind to multiple ER subtypes. Studies in zebrafish (Danio rerio) revealed that 4-t-OP acts as a partial agonist towards ERα and ERβ2, and a full agonist towards ERβ1. nih.gov The presence of 4-t-OP significantly induced the expression of ERα and ERβ2 in zebrafish embryos, suggesting a strong estrogen-mimicking effect mediated through these receptors. omicsonline.org This estrogenic activity is a primary driver for effects like the induction of vitellogenin, an egg-yolk precursor protein, in male fish—a hallmark of exposure to environmental estrogens. oup.comconicet.gov.ar

Androgen Receptor (AR) Antagonism : In addition to its estrogenic effects, 4-tert-octylphenol has been shown to act as an anti-androgen. europa.eu This occurs when the chemical binds to the androgen receptor, preventing the natural male hormones, like testosterone (B1683101), from binding and initiating their normal biological response. This antagonistic action is achieved by displacing androgens from the AR. europa.euservice.gov.uk This disruption can interfere with male reproductive development and function. oup.com

Beyond direct receptor interaction, this compound can disrupt the endocrine system by altering the natural lifecycle of hormones—their synthesis and breakdown.

Inhibition of Aromatase (CYP19) : Aromatase is a key enzyme (cytochrome P450 19A1) that converts androgens into estrogens. Research has demonstrated that 4-tert-octylphenol can inhibit aromatase activity. nih.gov By blocking this enzyme, the compound can reduce the production of endogenous estrogens, which can have significant consequences for sexual development and reproductive function. This has been observed in various cell lines and is considered a relevant mechanism in aquatic organisms. scholarsportal.info

Disruption of Steroidogenesis : Steroidogenesis, the metabolic pathway for producing steroid hormones, involves a series of enzymes from the cytochrome P450 (CYP) superfamily. nih.gov this compound has been shown to disrupt these enzymes, leading to altered hormone production. europa.eu For example, exposure to 4-t-OP has been linked to the suppression of testicular testosterone secretion in rodents, potentially through the disruption of gonadotropin secretion or direct effects on steroidogenic enzymes in the testis. oup.comoup.com In amphibians, it has been shown to disrupt the expression of Steroidogenic Factor 1 (SF-1), a critical nuclear transcription factor that regulates P450 hydroxylases involved in steroidogenesis. nih.gov

The effects of this compound extend to the intricate intracellular signaling cascades that are triggered by hormone-receptor binding. These non-receptor-mediated pathways can also be a source of endocrine disruption. Studies have shown that 4-tert-octylphenol can enhance interleukin-4 (IL-4) production in T-cells by stimulating the calcium-dependent calcineurin signaling pathway, which activates the transcription factor NF-AT (nuclear factor of activated T-cells). scielo.brscielo.br In breast cancer cell models, 4-t-OP was found to accelerate cell proliferation and the expression of certain enzymes (cathepsins) through an ER-mediated signaling pathway, an effect that was blocked by an ER antagonist. nih.gov

Comparative Mechanistic Studies Across Aquatic and Terrestrial Environmental Species

The endocrine-disrupting effects of this compound have been studied across a range of species, revealing both conserved and species-specific mechanisms.

Aquatic Invertebrates : In mollusks such as the prosobranch snail (Potamopyrgus antipodarum), exposure to 4-tert-octylphenol affects embryo production. researchgate.net This indicates that the compound can interfere with reproductive processes in invertebrates, which may have different endocrine pathways compared to vertebrates. The diversity and often limited understanding of invertebrate endocrinology make cross-species extrapolation complex. umweltbundesamt.de

Fish : Fish are one of the most extensively studied groups. In species like medaka (Oryzias latipes), zebrafish (Danio rerio), and rainbow trout (Oncorhynchus mykiss), exposure to 4-t-OP leads to potent estrogenic effects, including vitellogenin induction and altered gonadal development. oup.comservice.gov.ukoekotoxzentrum.ch There are notable species differences in the binding affinity of 4-t-OP to estrogen receptors; for example, medaka ERα showed a considerably higher binding affinity for the compound compared to human ERα or carp (B13450389) ER. env.go.jp

Amphibians : Amphibians are considered sensitive sentinels for environmental contaminants due to their permeable skin. In bullfrogs (Rana catesbeiana), exposure to environmentally relevant concentrations of 4-t-OP was found to accelerate gonadal differentiation and disrupt the expression of the key regulatory factor SF-1. nih.gov

Terrestrial Models : While this article focuses on environmental organisms, studies in laboratory rodents provide mechanistic insights relevant to terrestrial wildlife. In rats, 4-t-OP exposure has been shown to suppress testosterone synthesis and affect the development of the reproductive system. oup.com

Structure-Activity Relationship (SAR) Studies for Endocrine Activity in Environmental Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how a chemical's molecular structure relates to its biological activity. For alkylphenols, SAR studies have identified key features that determine their estrogenicity.

The estrogenic potency of alkylphenols is significantly influenced by the structure of the alkyl group attached to the phenol (B47542) ring. oup.com

Position of the Alkyl Group : The para position (opposite the hydroxyl group) is optimal for estrogenic activity, compared to the meta or ortho positions. oup.comnih.gov

Branching of the Alkyl Group : A branched alkyl chain enhances estrogenicity. A tertiary branched structure (like that in 4-tert-octylphenol) is more potent than secondary or normal (linear) chains. oup.comnih.gov The branching at the alpha-carbon (the carbon atom attached to the phenyl ring) is particularly important for optimal activity. oup.com

Length of the Alkyl Chain : The estrogenic response generally increases with the length of the alkyl chain, reaching a maximum activity with around eight or nine carbon atoms, and then decreases. nih.govoup.comdphen1.com

These structural rules explain why 4-tert-octylphenol is one of the more potent estrogenic isomers among the alkylphenols. ijpsonline.com The phenolic hydroxyl group is essential for binding, as blocking it (e.g., in anisole) eliminates activity. nih.gov The combination of the phenol "A-ring" mimic and the hydrophobic alkyl group allows the molecule to fit into the ligand-binding pocket of the estrogen receptor. nih.gov

In Vitro Assays and Cell-Based Models for Mechanistic Elucidation in Environmental Relevant Species

In vitro assays are indispensable for dissecting the specific molecular and cellular interactions of potential endocrine-disrupting chemicals (EDCs) like this compound. frontiersin.org These laboratory-based tests, which utilize isolated cells or tissues, are designed to investigate specific mechanistic endpoints. mdpi.com They offer a cost-effective and rapid method for screening chemicals and can be conducted in controlled environments, which eliminates confounding variables. frontiersin.org For assessing endocrine disruption, particularly in aquatic vertebrates, these assays are pivotal in identifying the potential for a chemical to interfere with hormonal pathways before conducting more complex in vivo studies. nih.gov

Research has employed a variety of in vitro systems to understand how this compound and its isomers exert their effects on environmentally relevant species, primarily focusing on estrogenic activity.

Recombinant Yeast Assays (RYA)

A common method to assess the estrogenicity of a compound is the recombinant yeast assay (RYA). This assay uses genetically modified yeast cells that contain an estrogen receptor (ER) from a specific species, such as rainbow trout (rtERα) or humans (hERα). nih.gov When an estrogenic compound binds to the receptor, it triggers the expression of a reporter gene, which can be easily measured.

Studies have used RYA to determine the estrogenic potency of different octylphenol (B599344) (OP) isomers. nih.gov In one such study, two specific isomers of octylphenol demonstrated significant estrogenic activity in a yeast assay. nih.gov The ethoxylates of 4-tert-octylphenol also show estrogenic activity in in vitro tests, although with a lower potency than the parent octylphenol compound. mst.dk Comparing the activity of compounds in yeast assays containing receptors from different species, like rainbow trout versus human, reveals that the relative binding activities can differ, highlighting species-specific sensitivities. nih.gov

Cell-Based Reporter Gene Assays

Beyond yeast, mammalian cell lines are also adapted for reporter gene assays to screen for endocrine activity. frontiersin.org For instance, human cell lines like HeLa-9903 and MDA-kb2 can be engineered to detect interactions with the estrogen receptor (ER) or the androgen receptor (AR). frontiersin.org These assays are valuable for analyzing the endocrine-disrupting potential of environmental samples and specific chemicals. frontiersin.org

Primary Cell Cultures

Primary cell cultures, which are cells taken directly from an organism's tissue, provide a model that closely mimics the physiological state of the animal. Primary hepatocyte (liver cell) cultures from fish have been effectively used as a model to assess the effects of EDCs on growth-related gene expression and other metabolic functions. frontiersin.org For example, in vitro studies using rainbow trout hepatocytes have demonstrated that components of sewage effluent containing alkylphenol derivatives are weakly oestrogenic. cir-safety.org

Mechanistic Insights from Gene Expression Analysis

A key advantage of cell-based models is the ability to analyze changes in gene expression, which provides direct evidence of a chemical's mechanistic pathway. Exposure to certain octylphenol isomers has been shown to alter the transcription levels of specific genes in fish. For example, exposure to 33-OP was found to increase the transcriptional levels of the estrogen receptor alpha (erα), vitellogenin (vtg), and aromatase (cyp19a1b) genes, all of which are critical to the estrogenic pathway. nih.gov Vitellogenin, a female-specific egg yolk precursor protein, is a well-established biomarker for estrogenic exposure in male fish. nih.gov The induction of vitellogenin in vivo in species like the fathead minnow has been correlated with in vitro estrogenic activity, validating the predictive power of these assays. nih.gov

The table below summarizes findings from various in vitro studies on this compound and its isomers, detailing the assay type, species/cell line used, and the observed mechanistic effects.

Interactive Table: In Vitro Mechanistic Studies of this compound and its Isomers

| Chemical Tested | Assay Type | Species / Cell Line | Mechanistic Endpoint | Observed Effect | Reference |

| Octylphenol Isomers (22-OP, 33-OP) | Recombinant Yeast Assay (RYA) | Yeast (with Estrogen Receptor) | Estrogenic Activity | Exhibited higher estrogenic activity than commercial nonylphenol mixture. | nih.gov |

| 33-OP | Zebrafish (in vivo, supported by in vitro concepts) | Zebrafish (Danio rerio) | Gene Expression | Increased transcriptional levels of erα, vtg, and cyp19a1b genes. | nih.gov |